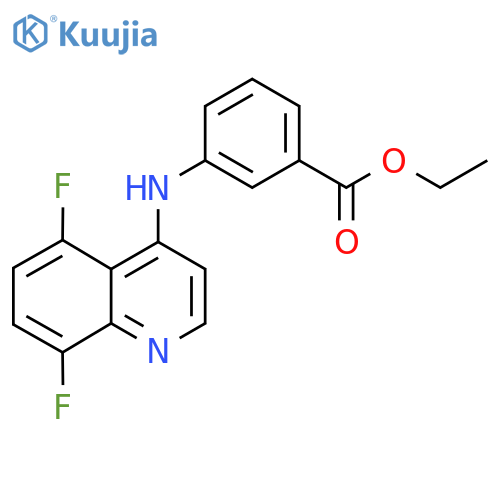Cas no 1315370-69-4 (Ethyl 3-((5,8-difluoroquinolin-4-yl)amino)benzoate)

1315370-69-4 structure
商品名:Ethyl 3-((5,8-difluoroquinolin-4-yl)amino)benzoate
CAS番号:1315370-69-4
MF:C18H14F2N2O2
メガワット:328.312771320343
CID:5059928
Ethyl 3-((5,8-difluoroquinolin-4-yl)amino)benzoate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3-((5,8-difluoroquinolin-4-yl)amino)benzoate
-
- インチ: 1S/C18H14F2N2O2/c1-2-24-18(23)11-4-3-5-12(10-11)22-15-8-9-21-17-14(20)7-6-13(19)16(15)17/h3-10H,2H2,1H3,(H,21,22)
- InChIKey: UBSKNLQILAWKOF-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=C(C2C1=C(C=CN=2)NC1C=CC=C(C(=O)OCC)C=1)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 437
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 51.2
Ethyl 3-((5,8-difluoroquinolin-4-yl)amino)benzoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM264912-1g |
Ethyl 3-((5,8-difluoroquinolin-4-yl)amino)benzoate |
1315370-69-4 | 97% | 1g |
$388 | 2021-08-18 | |
| Chemenu | CM264912-5g |
Ethyl 3-((5,8-difluoroquinolin-4-yl)amino)benzoate |
1315370-69-4 | 97% | 5g |
$958 | 2021-08-18 | |
| Chemenu | CM264912-10g |
Ethyl 3-((5,8-difluoroquinolin-4-yl)amino)benzoate |
1315370-69-4 | 97% | 10g |
$1356 | 2021-08-18 | |
| Chemenu | CM264912-1g |
Ethyl 3-((5,8-difluoroquinolin-4-yl)amino)benzoate |
1315370-69-4 | 97% | 1g |
$452 | 2022-06-13 |
Ethyl 3-((5,8-difluoroquinolin-4-yl)amino)benzoate 関連文献
-
Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
-
Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
1315370-69-4 (Ethyl 3-((5,8-difluoroquinolin-4-yl)amino)benzoate) 関連製品
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量